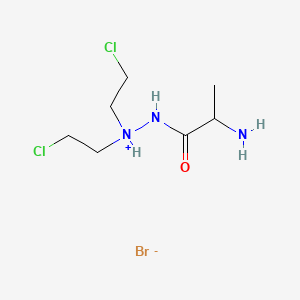
N-(4-methylphenyl)aziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)aziridine-1-carboxamide typically involves the reaction of 4-methylphenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)aziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylphenyl)aziridine-1-carboxylic acid, while reduction may produce N-(4-methylphenyl)aziridine-1-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)aziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)aziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively modify target proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): This compound has a similar aziridine structure but with a different substitution pattern.
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness
N-(4-methylphenyl)aziridine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
829-65-2 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
N-(4-methylphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
YZLZQBPZTCOFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


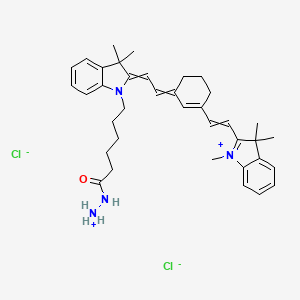
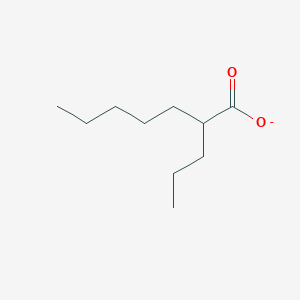

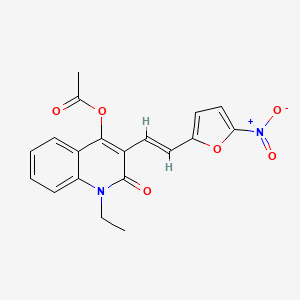
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
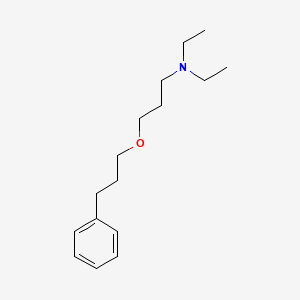
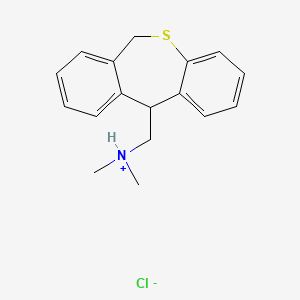
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
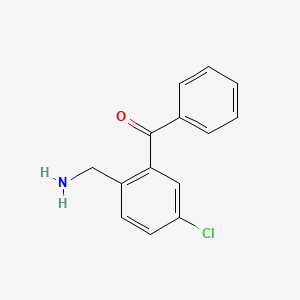
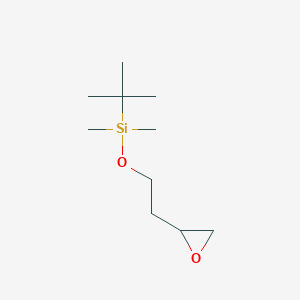
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
